molecular formula C6H12N2 B13464790 2-Azabicyclo[3.1.1]heptan-4-amine

2-Azabicyclo[3.1.1]heptan-4-amine

Cat. No.: B13464790
M. Wt: 112.17 g/mol
InChI Key: LWIVSWSXYLWUFD-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptan-4-amine is a chemically unique bridged bicyclic amine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its constrained [3.1.1] ring system introduces significant rigidity and defined spatial orientation, making it a superior building block compared to flexible linear amines for constructing molecules with enhanced target selectivity and metabolic stability . This structure is a key feature in compounds investigated as orexin receptor agonists, which are a promising target for treating neurological disorders such as narcolepsy . The amine functional group at the bridgehead position offers a versatile handle for synthetic elaboration, allowing researchers to readily incorporate this complex, three-dimensional scaffold into larger molecular architectures via amidation, reductive amination, or urea formation . Furthermore, the 2-azabicyclo[3.1.1]heptane core is recognized as a bridged analog of proline, and such rigid, chiral structures are increasingly exploited in the development of asymmetric organocatalysts for stereoselective carbon-carbon bond-forming reactions, including aldol condensations . As a well-defined chemical intermediate, it facilitates the exploration of structure-activity relationships (SAR) and is instrumental in the synthesis of novel bioactive compounds for research purposes. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-amine

InChI

InChI=1S/C6H12N2/c7-6-3-8-5-1-4(6)2-5/h4-6,8H,1-3,7H2

InChI Key

LWIVSWSXYLWUFD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.1]heptan-4-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic amine structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures to ensure the selective reduction of the nitrile group to an amine.

Industrial Production Methods

Industrial production methods for 2-Azabicyclo[3.1.1]heptan-4-amine may involve scalable approaches similar to those used in laboratory synthesis. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the nitrogen atom .

Scientific Research Applications

The applications of 2-azabicyclo[3.1.1]heptane derivatives span a range of scientific fields, including chemistry, biology, and medicine . These compounds, featuring a bicyclic structure with a nitrogen atom, exhibit potential in drug discovery and as building blocks for complex molecules .

Scientific Research Applications

Chemistry
2-Azabicyclo[3.1.1]heptane derivatives serve as building blocks in synthesizing complex molecules. The synthesis of 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid, for example, involves forming a bicyclic core through cyclization reactions from precursors like amino acids, followed by the introduction of a tert-butoxycarbonyl protecting group to prevent unwanted reactions. In industrial settings, continuous flow processes, automated reactors, and precise control of reaction conditions are employed to optimize the synthesis of these compounds.

Biology
These compounds are valuable for studying enzyme interactions and protein modifications. Compounds containing a bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane) have been designed and synthesized as potent DPP-4 (dipeptidyl peptidase-4) inhibitors, showing promise as agents to treat hyperglycaemia .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Bicyclic Compounds

The following table summarizes key structural analogs, their synthesis, applications, and stability considerations:

Compound Name Ring System Key Features Synthesis Methods Applications Stability/Strain Considerations
2-Azabicyclo[3.1.1]heptan-4-amine [3.1.1] Orexin receptor antagonism Catalytic formal [2σ + 2σ] cycloaddition Pharmaceuticals (e.g., insomnia therapy) Moderate strain due to balanced bridges
2-Azabicyclo[2.2.1]heptane derivatives [2.2.1] Organocatalysts, ligands Aza-Diels-Alder reaction Catalysis, biological assays Higher strain than [3.1.1]
2-Azabicyclo[2.2.0]hexanes [2.2.0] Photochemical intermediates Photochemical [2+2] cycloaddition Synthetic intermediates High strain, thermodynamically disfavored
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] (Sulfur) Pharmacopeial compliance Not explicitly detailed Antibiotics (e.g., β-lactam derivatives) Enhanced stability via sulfur incorporation
2-Oxa-4-azabicyclo[3.1.1]hept-3-enes [3.1.1] (Oxygen) Kinetically favored scaffolds Amidyl radical insertion Medicinal chemistry templates Lower kinetic penalties vs. [1.1.1] systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Azabicyclo[3.1.1]heptan-4-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis often employs aza-Diels-Alder reactions or photoredox-catalyzed amidyl radical insertions. For example, aza-Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions can yield bicyclic frameworks, while photoredox methods enable selective cyclopropanation . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries) critically affect stereochemical outcomes and byproduct formation.
  • Data Considerations : Yields vary significantly between methods; photoredox strategies may favor kinetic products (e.g., 2-oxa-4-azabicyclo[3.1.1]hept-3-enes) over thermodynamically strained alternatives .

Q. How can researchers confirm the structural integrity and stereochemistry of 2-Azabicyclo[3.1.1]heptan-4-amine derivatives?

  • Analytical Techniques : High-resolution NMR (¹H/¹³C, COSY, NOESY) and X-ray crystallography are essential for verifying regiochemistry and absolute configuration. For example, NOESY correlations can resolve axial vs. equatorial substituents in bicyclic systems, while X-ray data provide unambiguous stereochemical assignments .
  • Chiral Resolution : Chiral HPLC or derivatization with enantiopure reagents (e.g., Mosher’s acid) can confirm enantiomeric excess .

Q. What in vitro assays are appropriate for preliminary evaluation of 2-Azabicyclo[3.1.1]heptan-4-amine's biological activity?

  • Experimental Design : Radioligand binding assays (e.g., competitive displacement using ³H-labeled orexin-A) quantify receptor affinity for orexin receptors. Functional assays (e.g., calcium flux in HEK293 cells expressing OX1/OX2 receptors) assess antagonist or agonist activity .
  • Controls : Include reference antagonists (e.g., SB-334867 for OX1) and validate assay specificity using receptor-negative cell lines.

Advanced Research Questions

Q. How can asymmetric synthesis strategies be applied to obtain enantiomerically pure 2-Azabicyclo[3.1.1]heptan-4-amine derivatives?

  • Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalytic desymmetrization can induce asymmetry during cyclization. For instance, enantioselective aza-Diels-Alder reactions using chiral Lewis acids (e.g., BINOL-derived catalysts) yield >90% ee in model systems .
  • Challenges : Competing diastereomeric transition states may reduce selectivity; kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT) can mitigate this .

Q. What computational methods are used to predict the binding affinity of 2-Azabicyclo[3.1.1]heptan-4-amine derivatives to orexin receptors?

  • In Silico Approaches : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Gln³.³² in OX1). Molecular dynamics (MD) simulations (50–100 ns trajectories) assess binding stability and conformational changes .
  • Validation : Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) to confirm critical binding motifs.

Q. How do kinetic vs. thermodynamic control in cyclization reactions affect the formation of 2-Azabicyclo[3.1.1]heptan-4-amine versus competing bicyclic products?

  • Mechanistic Insight : Under kinetic control (e.g., low-temperature photoredox conditions), strained intermediates like 2-azabicyclo[1.1.1]pentanes form transiently but may rearrange to thermodynamically stable 2-oxa-4-azabicyclo[3.1.1]heptenes. Thermodynamic control (e.g., prolonged heating) favors larger rings due to reduced angle strain .
  • Data Contradictions : Conflicting reports on product ratios may arise from differences in reaction monitoring (e.g., quenching kinetics) or purification methods.

Q. How can researchers reconcile contradictory data in pharmacological assays of 2-Azabicyclo[3.1.1]heptan-4-amine derivatives?

  • Root Causes : Discrepancies may stem from stereochemical impurities, solvent effects on receptor conformation, or assay protocols (e.g., cell line variability).
  • Resolution : Reproduce assays under standardized conditions (e.g., uniform cell lines, buffer composition) and characterize compounds via LC-MS/HPLC to confirm purity and stereochemistry .

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